TITANIUM SILICIDE, Ti5Si3
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説明
Titanium silicide, Ti5Si3, is a refractory intermetallic compound known for its high melting point, excellent mechanical properties, and good oxidation resistance. It has a hexagonal D88 structure and is characterized by its low density and high strength at elevated temperatures . These properties make it a promising material for high-temperature structural applications.
準備方法
Titanium silicide, Ti5Si3, can be synthesized using various methods, including:
Casting Method: This involves melting titanium and silicon together and then casting the molten mixture into a mold.
Powder Sintering Method: Titanium and silicon powders are mixed and then sintered at high temperatures.
Rapid Solidification Method: This involves rapidly cooling the molten mixture of titanium and silicon to form a fine-grained microstructure.
Self-Propagating Combustion Method: This method involves igniting a mixture of titanium and silicon powders, which then undergoes a self-sustaining combustion reaction to form titanium silicide.
化学反応の分析
Titanium silicide, Ti5Si3, undergoes various chemical reactions, including:
科学的研究の応用
Titanium silicide, Ti5Si3, has a wide range of scientific research applications, including:
作用機序
The mechanism by which titanium silicide, Ti5Si3, exerts its effects involves its unique atomic and electronic structure. The compound has a high melting point and low density, which contribute to its excellent mechanical properties. The formation of a protective titanium dioxide layer during oxidation enhances its oxidation resistance . The molecular targets and pathways involved in its action include the interaction of titanium and silicon atoms, which form a stable and robust intermetallic compound .
類似化合物との比較
Titanium silicide, Ti5Si3, can be compared with other similar compounds, such as:
Titanium Disilicide (TiSi2): TiSi2 has a different crystal structure and is used primarily in microelectronics for its low electrical resistance.
Cobalt Silicide (CoSi2): CoSi2 is another silicide used in microelectronics, known for its good thermal stability and electrical properties.
Tungsten Silicide (WSi2): WSi2 is used in high-temperature applications due to its excellent thermal stability and mechanical properties.
This compound, stands out due to its unique combination of high melting point, low density, and excellent mechanical properties, making it suitable for high-temperature structural applications .
特性
分子式 |
Si3Ti5 |
---|---|
分子量 |
323.59 g/mol |
InChI |
InChI=1S/Si3.5Ti/c1-2-3-1;;;;; |
InChIキー |
NNWQGTUHWMIVCV-UHFFFAOYSA-N |
正規SMILES |
[Si]1[Si][Si]1=[Ti].[Ti]=[Ti].[Ti]=[Ti] |
製品の起源 |
United States |
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